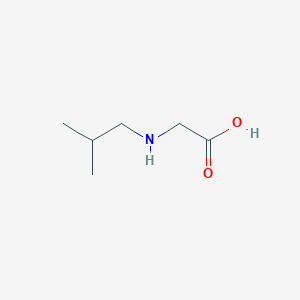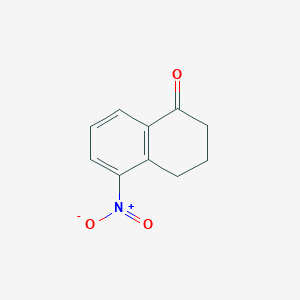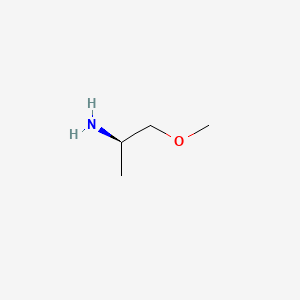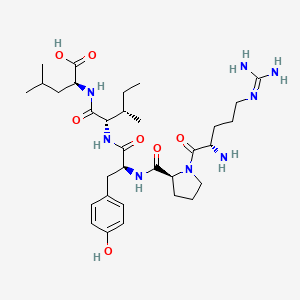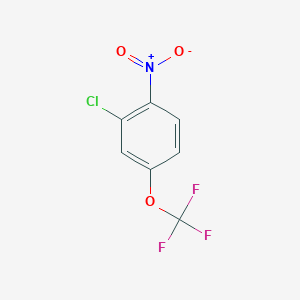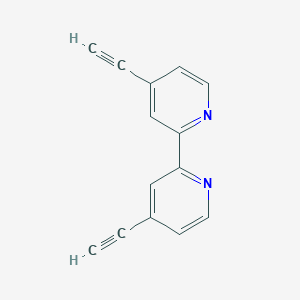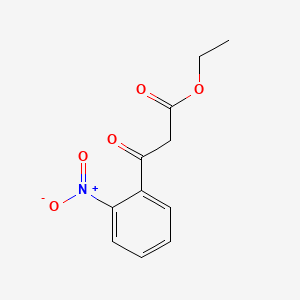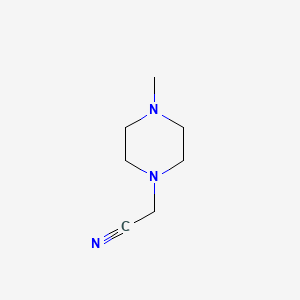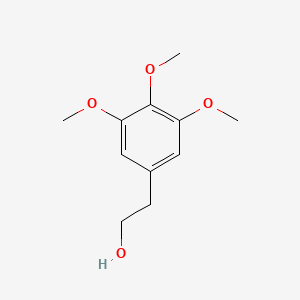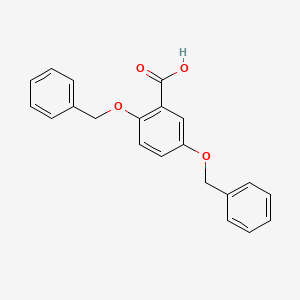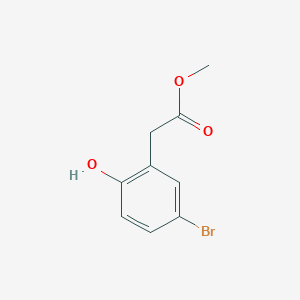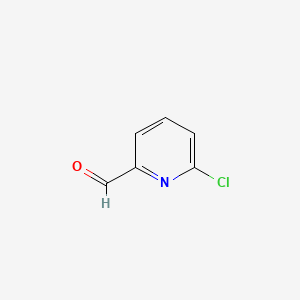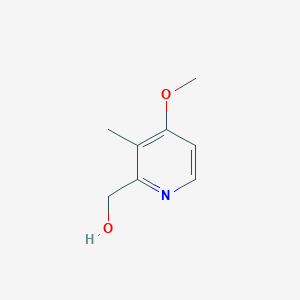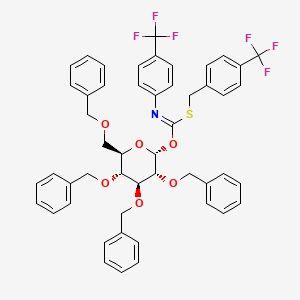
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate
Vue d'ensemble
Description
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose is an important D-glucopyranose derivative, often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of diseases like Alzheimer’s, diabetes, and cancer .
Synthesis Analysis
This compound is an intermediate of Voglibose/Dapagliflozin and is mainly used in glucosylation reactions. It also serves as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives .Molecular Structure Analysis
The molecular formula of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose is C34H36O6 .Chemical Reactions Analysis
This compound is used in the preparation of the α-glucopyranosyl chloride and the synthesis of 1-C-α-D-glucopyranose derivatives .Physical And Chemical Properties Analysis
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose is a white powder with a melting point between 149.0-156.0°C. It is soluble in CHCl3 and insoluble in water .Applications De Recherche Scientifique
- Summary of the Application : This compound is an important D-glucopyranose derivative used for glucosylations and other reactions . It is also used in the preparation of α-glucopyranosyl chloride and 1-C-α-D-glucopyranose derivatives .
- Methods of Application or Experimental Procedures : While the specific methods of application or experimental procedures can vary depending on the reaction, this compound is generally used as a reagent in organic synthesis .
- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific reaction. In general, it is used to produce other compounds through glucosylation and other reactions .
- Summary of the Application : This compound is used as an intermediate in the synthesis of certain pharmaceuticals . For example, it is used in the synthesis of Voglibose and Dapagliflozin .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary depending on the reaction, but this compound is generally used as a reagent in organic synthesis .
- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific reaction. In general, it is used to produce other compounds through glucosylation and other reactions .
- Summary of the Application : This compound is used for glucosylation reactions . It is also used as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives .
- Methods of Application or Experimental Procedures : While the specific methods of application or experimental procedures can vary depending on the reaction, this compound is generally used as a reagent in organic synthesis .
- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific reaction. In general, it is used to produce other compounds through glucosylation and other reactions .
Scientific Field
Pharmaceutical Chemistry
Scientific Field
Organic Chemistry
- Summary of the Application : This compound is used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary depending on the reaction, but this compound is generally used as a reagent in organic synthesis .
- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific reaction. In general, it is used to produce other compounds through glucosylation and other reactions .
- Summary of the Application : This compound is used as an intermediate in the synthesis of Voglibose and Dapagliflozin .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary depending on the reaction, but this compound is generally used as a reagent in organic synthesis .
- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific reaction. In general, it is used to produce other compounds through glucosylation and other reactions .
Scientific Field
Biochemistry
Scientific Field
Medicinal Chemistry
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]methanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H45F6NO6S/c51-49(52,53)40-23-21-39(22-24-40)34-64-48(57-42-27-25-41(26-28-42)50(54,55)56)63-47-46(61-32-38-19-11-4-12-20-38)45(60-31-37-17-9-3-10-18-37)44(59-30-36-15-7-2-8-16-36)43(62-47)33-58-29-35-13-5-1-6-14-35/h1-28,43-47H,29-34H2/t43-,44-,45+,46-,47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIPCBRVKJJXQX-ZTQXLAMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=NC3=CC=C(C=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=NC3=CC=C(C=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H45F6NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458600 | |
| Record name | 2,3,4,6-Tetra-O-benzyl-1-O-[(Z)-{[4-(trifluoromethyl)phenyl]imino}({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
902.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl p-Trifluoromethylbenzylthio-N-(p-trifluoromethylphenyl)formimidate | |
CAS RN |
468095-63-8 | |
| Record name | 2,3,4,6-Tetra-O-benzyl-1-O-[(Z)-{[4-(trifluoromethyl)phenyl]imino}({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



